REACTION_CXSMILES
|
NC1N=C2C(N=CN2)=C(OCC2C=CC(C[NH:18][C:19](=[O:34])[C:20]3[CH:25]=[CH:24][C:23](CNC(=O)C(F)(F)F)=[CH:22][CH:21]=3)=CC=2)N=1.CO.C([O-])([O-])=O.[Na+].[Na+].FC(F)(F)C(O)=O.[C:52](#[N:54])C>O>[NH2:54][CH2:52][C:25]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:19]([NH2:18])=[O:34] |f:2.3.4|
|
Name
|
N-(4-((2-amino-9H-purin-6-yloxy)methyl)benzyl)-4-((2,2,2-trifluoroacetamido)methyl)benzamide
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C2N=CNC2=N1)OCC1=CC=C(CNC(C2=CC=C(C=C2)CNC(C(F)(F)F)=O)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Weighed into a 50 ml round-bottomed flask were
|
Type
|
WAIT
|
Details
|
It was left
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |